![molecular formula C24H23NO7S B11661415 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxin ring, a dimethoxybenzamido group, and a thiophene carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 3,4-dimethoxybenzoic acid, and thiophene derivatives. Common synthetic routes may involve:
Esterification: Converting carboxylic acids to esters using ethanol and acid catalysts.
Amidation: Forming amide bonds between carboxylic acids and amines.
Cyclization: Creating the benzodioxin ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely scale up these laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or thiophene rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action for ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzodioxin derivatives, dimethoxybenzamido compounds, and thiophene carboxylates. Examples include:
- ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-AMINOTHIOPHENE-3-CARBOXYLATE
- METHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C24H23NO7S |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-4-30-24(27)21-15(20-12-31-17-7-5-6-8-18(17)32-20)13-33-23(21)25-22(26)14-9-10-16(28-2)19(11-14)29-3/h5-11,13,20H,4,12H2,1-3H3,(H,25,26) |
Clé InChI |
CXNBJECKFCNOKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


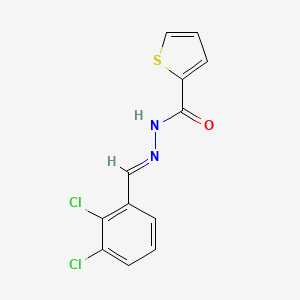
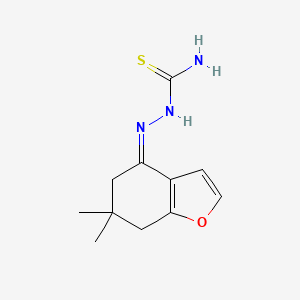
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)

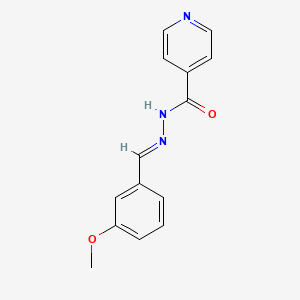
![8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11661355.png)
![(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)
![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11661386.png)
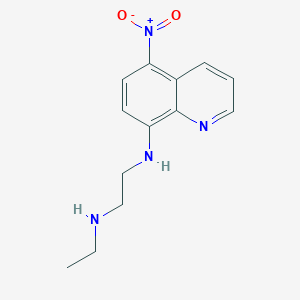
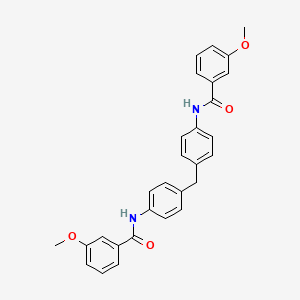

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
